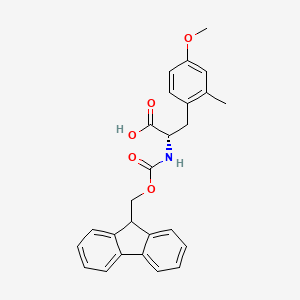

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13755403

Molecular Formula: C26H25NO5

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25NO5 |

|---|---|

| Molecular Weight | 431.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-2-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C26H25NO5/c1-16-13-18(31-2)12-11-17(16)14-24(25(28)29)27-26(30)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

| Standard InChI Key | GMPLGOWYBXOWHU-DEOSSOPVSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the class of Fmoc-protected non-proteinogenic amino acids, characterized by a fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and a substituted phenyl ring at the β-carbon. The IUPAC name reflects its stereochemistry ((S)-configuration), functional groups (carboxylic acid, Fmoc-protected amine), and substituents (4-methoxy-2-methylphenyl) .

Molecular Formula and Weight

Stereochemical Features

The (S)-configuration at the α-carbon is critical for compatibility with solid-phase peptide synthesis (SPPS) protocols, ensuring correct chirality in peptide chains .

Synthesis and Manufacturing

Protection Strategy

The Fmoc group is introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-Osu (N-hydroxysuccinimide ester) under basic conditions (e.g., NaHCO₃ or DIEA) . The 4-methoxy-2-methylphenyl side chain is typically pre-installed using Ullmann coupling or Suzuki-Miyaura cross-coupling before Fmoc protection .

Key Synthetic Challenges

-

Regioselectivity: Ensuring proper substitution on the phenyl ring (4-methoxy vs. 2-methyl) requires orthogonal protecting groups during synthesis .

-

Optical purity: Chiral resolution via enzymatic methods or chromatography is necessary to maintain the (S)-configuration .

Physicochemical Properties

Thermal Stability

-

Melting point: Estimated at 118–125°C based on analogs like Fmoc-2-methyl-L-phenylalanine (118°C) .

-

Boiling point: ~630°C (predicted via QSPR models for similar arylpropanoic acids) .

Table 1: Comparative Physicochemical Data for Fmoc-Protected Amino Acids

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMF (mg/mL) |

|---|---|---|---|

| Target compound | 483.49 | 118–125 | >50 |

| Fmoc-L-2-Me-Phe-OH | 401.45 | 118 | 45 |

| Fmoc-L-Cys(Phacm)-OH | 490.60 | 130–132 | 30 |

Applications in Peptide Science

Role in SPPS

The Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine), making the compound invaluable for synthesizing peptides with acid-labile side chains .

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume